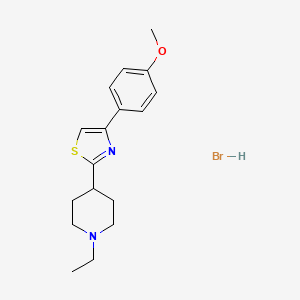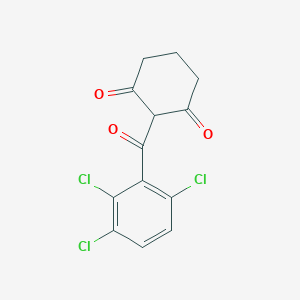
2-(1-Ethylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,3-thiazole;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,3-thiazole;hydrobromide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a methoxyphenyl group, and an ethylpiperidinyl moiety. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,3-thiazole;hydrobromide typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its hydrobromide salt form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,3-thiazole;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(1-Ethylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,3-thiazole;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mécanisme D'action
The mechanism of action of 2-(1-Ethylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,3-thiazole;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,3-thiazole
- 2-(1-Ethylpiperidin-4-yl)-4-(4-hydroxyphenyl)-1,3-thiazole
- 2-(1-Ethylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,3-oxazole
Uniqueness
2-(1-Ethylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,3-thiazole;hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring and the methoxyphenyl group contributes to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88654-53-9 |
|---|---|
Formule moléculaire |
C17H23BrN2OS |
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
2-(1-ethylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C17H22N2OS.BrH/c1-3-19-10-8-14(9-11-19)17-18-16(12-21-17)13-4-6-15(20-2)7-5-13;/h4-7,12,14H,3,8-11H2,1-2H3;1H |
Clé InChI |
PZZLCRLGEMXNNA-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(CC1)C2=NC(=CS2)C3=CC=C(C=C3)OC.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4-Trimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14378712.png)
![2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one](/img/structure/B14378719.png)





![3-[3-(Pyridin-3-YL)propoxy]propan-1-OL](/img/structure/B14378753.png)
![S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate](/img/structure/B14378768.png)





